molecular formula C7H5Cl2NO2 B2727105 Methyl 4,5-dichloropicolinate CAS No. 1256834-28-2

Methyl 4,5-dichloropicolinate

Cat. No.: B2727105
CAS No.: 1256834-28-2
M. Wt: 206.02
InChI Key: WVBZQZGENXXGJI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Carboxylates and Heterocyclic Chemistry

Heterocyclic compounds, which are organic compounds containing at least one atom other than carbon within a ring structure, are fundamental to many areas of chemistry. sigmaaldrich.com Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a core structure in numerous natural and synthetic compounds. wiley.com When halogens are introduced into these rings, the resulting halogenated heterocycles become highly versatile building blocks in synthetic chemistry. sigmaaldrich.com The halogen atoms can be modified through various reactions, enabling the synthesis of diverse organic molecules. sigmaaldrich.com

Methyl 4,5-dichloropicolinate belongs to the subclass of halogenated pyridine carboxylates. These compounds are characterized by a pyridine ring bearing both halogen substituents and a carboxylate group. The presence of chlorine atoms on the pyridine ring significantly influences its electronic properties and reactivity, making it a key precursor in the synthesis of agrochemicals, pharmaceuticals, and industrial chemicals. sigmaaldrich.comwiley.com

Academic Significance and Research Trajectory of Substituted Picolinates

Picolinic acid and its derivatives, known as picolinates, are a notable class of compounds, particularly recognized for their application as synthetic auxin herbicides. mdpi.comresearchgate.net The research trajectory for substituted picolinates has led to the commercialization of several important herbicides over the decades. mdpi.com More recently, the discovery of 6-aryl-picolinates, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, has marked a significant advancement in this area, demonstrating potent herbicidal activity. mdpi.comresearchgate.netresearchgate.net This history underscores the academic and industrial interest in exploring novel picolinate (B1231196) structures to develop new active compounds. nih.gov The modification of the pyridine ring with different substituents, including halogens, is a key strategy in the design of new molecules with desired biological or material properties. nih.govnih.gov

Fundamental Chemical Structure and Regioisomeric Considerations

The fundamental structure of this compound consists of a picolinic acid methyl ester backbone with two chlorine atoms substituted at the 4 and 5 positions of the pyridine ring. chemscene.comchemscene.com The precise placement of these chlorine atoms is critical, as different regioisomers—molecules with the same chemical formula but different arrangements of substituents—exhibit distinct chemical and physical properties.

For instance, the location of the chlorine atoms on the pyridine ring dictates the electronic effects and steric hindrance, which in turn influences the molecule's reactivity in reactions like cross-coupling or cyclization. Therefore, the study of a specific isomer like this compound is essential for understanding its unique potential as a synthetic precursor.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1256834-28-2 chemscene.comchemscene.com
Molecular Formula C₇H₅Cl₂NO₂ chemscene.comchemscene.com
Molecular Weight 206.03 g/mol chemscene.comchemscene.com
Topological Polar Surface Area (TPSA) 39.19 Ų chemscene.com
LogP 2.175 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 1 chemscene.com

| SMILES | COC(=O)C1=NC=C(C(=C1)Cl)Cl chemscene.comchemscene.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBZQZGENXXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4,5 Dichloropicolinate

Retrosynthetic Analysis and Key Precursors for the Pyridine (B92270) Core

A logical retrosynthetic analysis of Methyl 4,5-dichloropicolinate begins with the disconnection of the ester linkage. This step identifies 4,5-dichloropicolinic acid as the immediate precursor. nih.govyoutube.com Further disconnection involves the removal of the two chlorine atoms, leading back to picolinic acid as a fundamental starting block. An alternative and often more practical approach considers the construction of the substituted pyridine ring itself from acyclic precursors or the modification of a more heavily substituted pyridine, such as through selective dechlorination. kuvempu.ac.in

While direct synthesis from simple precursors is less common for this specific substitution pattern, established methods for pyridine ring construction offer potential pathways. The Bohlmann-Rahtz and Hantzsch pyridine syntheses are classical methods that construct the pyridine ring from acyclic carbonyl compounds and ammonia (B1221849) sources. organic-chemistry.org In theory, by selecting appropriately substituted dicarbonyl compounds and enamine derivatives, one could construct the desired 4,5-disubstituted pyridine skeleton.

Another powerful strategy is the use of cycloaddition reactions. A Diels-Alder reaction, for instance, can form a six-membered ring which can then be converted to the pyridine. youtube.com This would involve the reaction of a diene with a dienophile, followed by subsequent chemical transformations to introduce the nitrogen atom and aromatize the ring.

The direct and selective chlorination of the pyridine ring to achieve the 4,5-dichloro substitution pattern is challenging due to the electronic properties of the heterocycle, which deactivates it towards electrophilic substitution. google.com Therefore, indirect and more controlled methods are typically employed.

One of the most effective strategies is the selective dechlorination of a readily available, more halogenated precursor. The synthesis of 4,5-dichloropicolinic acid can be achieved via the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid using zinc and a nickel-based catalyst. Similarly, the principle of selective electrolytic reduction has been demonstrated for related compounds, where a specific halogen is removed while others remain intact. patsnap.com

Another widely used approach involves the activation and directing influence of an N-oxide group. Pyridine N-oxides can be functionalized more easily than the parent pyridine. organic-chemistry.org While this often directs substitution to the 4-position, it can be a key step in a multi-step sequence to install the desired substituents before removal of the N-oxide.

Using directing groups covalently attached to the pyridine ring is another modern strategy to control regioselectivity in C-H activation and halogenation reactions. rsc.org For instance, the carboxylate group itself can act as a directing group in certain metal-catalyzed reactions.

A summary of halogenation approaches is presented below.

StrategyDescriptionKey FeaturesCitations
Selective Dechlorination Removal of specific chlorine atoms from a perchlorinated precursor like 3,4,5,6-tetrachloropicolinic acid.High regioselectivity based on the reactivity of specific C-Cl bonds. Can be achieved with metal catalysts (e.g., Ni/Zn) or electrochemically. , patsnap.com
N-Oxide Chemistry The pyridine nitrogen is oxidized to an N-oxide, which activates the ring for electrophilic substitution, often at the 4-position.Alters the electronic properties of the pyridine ring, enabling reactions that are difficult on the parent heterocycle. The N-oxide is removed in a subsequent step. organic-chemistry.org
Directing Groups A functional group is used to direct an incoming electrophile (e.g., a chlorine source) to a specific position on the ring.Enables C-H functionalization at positions that are not electronically favored. The directing group can be the existing carboxylic acid or a temporary group. rsc.org

The final step in the synthesis is the esterification of 4,5-dichloropicolinic acid to yield the methyl ester. Several methods are available, with the choice depending on the scale and sensitivity of the substrate.

A common and straightforward method involves converting the carboxylic acid to its more reactive acyl chloride derivative using an agent like thionyl chloride (SOCl₂), which is then reacted with methanol (B129727) to form the ester. nih.gov

For milder conditions, coupling agents are frequently used. The Steglich esterification employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method is effective at room temperature and avoids the harsh conditions of using thionyl chloride.

Another approach is the formation of "active esters". The carboxylic acid is first converted to a highly reactive ester, such as a p-nitrophenyl or N-hydroxysuccinimidyl ester, which readily undergoes transesterification with methanol. nih.govresearchgate.net This two-step process can be advantageous when direct esterification proves difficult. nih.gov

Esterification MethodReagentsConditionsAdvantagesCitations
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. MethanolTypically heated, then alcohol addition at room temp.High reactivity, suitable for large scale. nih.gov
Steglich Esterification Carboxylic Acid, Methanol, DCC or EDC, DMAP (cat.)Mild, often room temperature.Avoids harsh acidic/basic conditions; good for sensitive substrates. rsc.org
Active Ester Intermediate 1. e.g., p-nitrophenol, DCC2. MethanolTwo-step process, mild conditions.Useful for sterically hindered or problematic acids. nih.gov, researchgate.net

Novel Reagents and Catalytic Systems in Dichloropicolinate Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability.

While often used for building complexity from halogenated pyridines, transition metal catalysis is also pivotal in their synthesis. sioc-journal.cnmdpi.com A key industrial method for producing the precursor, 4,5-dichloropicolinic acid, involves the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid, a reaction that can be catalyzed by nickel-based systems.

Copper catalysis has been employed for the substitution of dichloropyridines, which can be a strategic step in building up the correct substitution pattern before final halogenation or derivatization steps. uniurb.it For instance, the selective substitution of one chlorine atom in a dichloropyridine with a different functional group can be achieved using copper catalysts, leaving the other chlorine atom for subsequent reactions. uniurb.it

Organocatalysis offers metal-free alternatives for key transformations. In the context of halogenation, reagents like N-iodosaccharin, which can be used in conjunction with pyridine-based complexes, serve as electrophilic halogen sources under organocatalytic conditions. rsc.org Furthermore, metal-free methods for the decarboxylative halogenation of picolinic acids have been developed, providing a direct route from a carboxylic acid to a halopyridine, potentially bypassing the need to halogenate the ring directly. rsc.org Photochemical organocatalytic methods are also emerging for the functionalization of pyridines, although their application to direct chlorination is still developing. nih.govacs.org

Biocatalysis is a rapidly advancing field that uses enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. uni-greifswald.demdpi.com While no direct biocatalytic route to this compound has been reported, the potential exists. Enzymes are known to catalyze C-C bond formation and enantioselective functional group manipulations. uni-greifswald.dewisc.edu A hypothetical biocatalytic approach could involve an engineered enzyme for the selective halogenation of a picolinate (B1231196) precursor or the resolution of a racemic intermediate. The development of enzymes for such specific industrial transformations is an active area of research. rsc.orgchemrxiv.org

Green Chemistry Principles and Sustainable Synthesis of Halogenated Picolinates

The application of green chemistry principles to the synthesis of halogenated picolinates aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. nih.gov These principles are crucial in developing sustainable manufacturing processes for complex molecules.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or eliminating solvents altogether.

Solvent-Free Synthesis: Solvent-free, or dry media, reactions are an environmentally friendly approach, often facilitated by microwave irradiation to provide the necessary energy. niscpr.res.insemanticscholar.org This technique can lead to shorter reaction times, higher yields, and simplified product purification. niscpr.res.in For instance, the synthesis of quinoline (B57606) derivatives has been successfully achieved under solvent-free conditions, suggesting the potential applicability of this method to picolinate synthesis. niscpr.res.in In a solvent-free setting, reactants are mixed, sometimes with a solid support or catalyst, and heated. For the synthesis of calix researchgate.netresorcinarenes, merely scouring the reactants together with a catalytic amount of p-toluenesulfonate under solvent-free conditions can yield the product in minutes, a significant improvement over conventional methods that take hours. semanticscholar.org

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, this can sometimes be advantageous, simplifying product separation. mdpi.com The synthesis of various picolinic acid derivatives has been conducted in aqueous solutions. For example, the hydrolysis of a cyano group to a carboxylic acid in the final step of synthesizing novel picolinic acids was achieved by heating the intermediate in an aqueous potassium hydroxide (B78521) solution. mdpi.com Similarly, copper(II) complexes with 6-hydroxypicolinic acid have been prepared in acidic aqueous solutions. srce.hr The use of water or mixed aqueous-organic solvents is also a strategy for removing impurities during the synthesis of other halogenated picolinates. google.com

The following table summarizes the conditions and outcomes of green synthesis approaches for related heterocyclic compounds.

Atom Economy and Reaction Efficiency Studies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.gov The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu

Atom Economy Calculation: The percentage atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.eduprimescholars.com

For the synthesis of this compound via the esterification of 4,5-dichloropicolinic acid with methanol, the reaction would be:

C₆H₃Cl₂NO₂ (4,5-dichloropicolinic acid) + CH₄O (Methanol) → C₇H₅Cl₂NO₂ (this compound) + H₂O (Water)

The theoretical atom economy for this reaction can be calculated as shown in the table below.

CompoundFormulaMolecular Weight ( g/mol )Role
4,5-Dichloropicolinic AcidC₆H₃Cl₂NO₂206.00Reactant
MethanolCH₄O32.04Reactant
Total Reactant Mass 238.04
This compoundC₇H₅Cl₂NO₂220.03Product
WaterH₂O18.02Byproduct

Calculation: % Atom Economy = (220.03 / 238.04) * 100 = 92.43%

Chemical Reactivity and Transformations of Methyl 4,5 Dichloropicolinate

Nucleophilic Aromatic Substitution Reactions of the Chloro Substituents

The pyridine (B92270) ring of methyl 4,5-dichloropicolinate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the chloro substituents. The position of substitution (C4 or C5) is influenced by the electronic effects of the ester group and the pyridine nitrogen, as well as the reaction conditions. Generally, such substitutions are favored at positions ortho or para to an electron-withdrawing group because the resulting negatively charged intermediate (a Meisenheimer complex) can be effectively stabilized by resonance. sigmaaldrich.comscbt.comdigitellinc.com

The displacement of a chloro group by an amine is a key transformation for introducing nitrogen-based functional groups. These amination reactions are crucial in the synthesis of various biologically active compounds. The reaction typically involves treating this compound with a primary or secondary amine, often in the presence of a base.

Classical amination can be performed by heating the dichloropicolinate with an excess of an amine, which also serves as the base. acs.org However, modern catalytic methods, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope, though they are more expensive. For analogous 4-aminopicolinates, strategies include the nucleophilic displacement of a halogen using ammonia (B1221849) under pressure. nih.gov The reaction conditions, including temperature, solvent, and the nature of the amine, are critical parameters that control the outcome and selectivity of the reaction.

Table 1: Representative Amination Reaction Conditions for Dichloropyridines

Amine Source Catalyst/Conditions Solvent Temperature Typical Outcome
Ammonia High Pressure - Elevated Formation of primary amino-picolinate
Primary/Secondary Amine Base (e.g., K2CO3), Heat DMF, DMSO 80-150°C Formation of secondary/tertiary amino-picolinate

The chloro substituents can be replaced by alkoxy (-OR) or aryloxy (-OAr) groups through nucleophilic aromatic substitution. This reaction is typically carried out by treating this compound with an alcohol or a phenol (B47542) in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). The base deprotonates the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile.

These reactions are fundamental in the synthesis of agrochemicals, particularly herbicides. nih.gov For instance, the synthesis of 6-arylpicolinate herbicides often involves the coupling of a substituted phenol with a chlorinated picolinate (B1231196) backbone. researchgate.net The introduction of specific alkoxy or aryloxy groups can significantly modulate the biological activity of the final molecule. nih.gov

The conversion of the chloro groups to cyano groups is a valuable transformation, as the resulting nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles. Palladium-catalyzed cyanation reactions are commonly employed for this purpose, using cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which is less toxic than simple alkali metal cyanides. researchgate.netnih.gov These methods generally exhibit good functional group tolerance, allowing the ester group to remain intact. researchgate.net

Furthermore, the chloro-substituted positions are active sites for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which uses an organoboron reagent, is a powerful and widely used method for creating biaryl structures or introducing alkyl or vinyl groups. nih.govnih.govlibretexts.org The reaction involves a palladium(0) catalyst and a base, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org Such reactions have been successfully applied to various chloropyridines, indicating their applicability to this compound for the synthesis of complex derivatives. google.com

Table 2: Common C-C Bond Forming Reactions on Aryl Chlorides

Reaction Name Reagent Catalyst Key Features
Suzuki-Miyaura Coupling Boronic acid/ester Pd(0) complex + Base Forms C-C bonds, high functional group tolerance. nih.govlibretexts.org

Reactions at the Methyl Ester Functional Group

The methyl ester at the C2 position of the pyridine ring is susceptible to typical ester transformations, providing another avenue for derivatization.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,5-dichloropicolinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the carboxylate salt. nih.gov Acid-catalyzed hydrolysis typically employs a strong acid in the presence of water. This transformation is often a key step in the synthesis of amides or other derivatives where the carboxylic acid is a more suitable starting material.

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. This reaction is useful for modifying the ester group to alter the physical properties or biological activity of the molecule.

Direct amidation involves the reaction of the ester with an amine to form an amide. While this reaction can be slow, it can be facilitated by heating or through the use of specific catalysts. A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., DCC, EDC) or after conversion to a more reactive species like an acid chloride. Patents describing the synthesis of related picolinamide (B142947) compounds show that methyl dichloropicolinates can be reacted with nitrogen bases in an alcoholic solvent at reflux to produce the corresponding amides.

Reduction to Alcohol and Subsequent Derivatization

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (4,5-dichloropyridin-2-yl)methanol. This transformation is a fundamental step that opens avenues for a variety of subsequent chemical modifications.

Reduction: The reduction of carboxylic acid esters to primary alcohols is a common transformation in organic synthesis. libretexts.org For substrates like this compound, strong reducing agents are typically employed. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters and carboxylic acids to primary alcohols. libretexts.org Sodium borohydride (B1222165) (NaBH₄), while a milder and safer reagent, is generally less reactive towards esters and may require harsher conditions or fail to reduce the ester group entirely. libretexts.orgresearchgate.net The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.org

The general transformation is as follows:

Reactant: this compound

Reagent: Lithium aluminum hydride (LiAlH₄)

Product: (4,5-Dichloropyridin-2-yl)methanol

Subsequent Derivatization: The product of the reduction, (4,5-dichloropyridin-2-yl)methanol, is a versatile intermediate. The primary hydroxyl group can undergo a range of derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecules. gcms.cz

Common derivatization reactions for the resulting alcohol include:

Oxidation: The hydroxymethyl group can be oxidized back to an aldehyde using mild oxidizing agents or to the corresponding carboxylic acid (4,5-dichloropicolinic acid) with stronger oxidants.

Esterification: The alcohol can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form new esters. gcms.cz This process is often catalyzed by acid.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing a 2-(halomethyl)-4,5-dichloropyridine. This derivative is highly reactive towards nucleophilic substitution.

Table 1: Derivatization Reactions of (4,5-Dichloropyridin-2-yl)methanol
Reaction TypeTypical Reagent(s)Product Class
Oxidation (to Aldehyde)Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Aldehyde
Oxidation (to Carboxylic Acid)Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄)Carboxylic Acid
EsterificationR-COOH (acid catalyst), R-COCl (base)Ester
Etherification1. NaH, 2. R-XEther
HalogenationSOCl₂, PBr₃Alkyl Halide

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring (if observed)

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally not observed under standard conditions. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less susceptible to attack by electrophiles. pressbooks.pub This low reactivity is further exacerbated by the presence of three strong electron-withdrawing groups on the ring: the ester group at the C2 position and the two chlorine atoms at the C4 and C5 positions.

These groups deactivate the ring towards electrophilic attack through both inductive and resonance effects. mnstate.edu Consequently, the electron density of the aromatic π-system is significantly reduced, making reactions with common electrophiles (such as nitronium ions for nitration or acylium ions for Friedel-Crafts acylation) extremely difficult. uci.edulkouniv.ac.in Such reactions typically require harsh conditions and often result in low yields or no reaction. uci.edu Therefore, functionalization of the pyridine ring in this compound is preferentially achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Metalation and Advanced Cross-Coupling Chemistry at Pyridine Positions

The chlorine substituents on this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 and C5 positions, providing access to a vast array of substituted pyridine derivatives.

These three reactions are pillars of modern organic synthesis and are highly applicable to aryl halides like this compound. nih.govwikipedia.orgwikipedia.org They all proceed through a similar catalytic cycle involving a palladium(0) catalyst. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govconsensus.app It is widely used for creating carbon-carbon bonds to form biaryl structures or to introduce alkyl or alkenyl groups. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgwalisongo.ac.id The Sonogashira coupling is the premier method for synthesizing arylalkynes. nih.gov

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgnrochemistry.com A key advantage of the Stille reaction is that organostannanes are often tolerant of many functional groups, and the reaction conditions are generally mild. nrochemistry.com However, a significant drawback is the toxicity of the organotin reagents and byproducts. nrochemistry.com

Table 2: Typical Conditions for Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, Water
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, CuIEt₃N, DiisopropylamineTHF, DMF, Et₃N
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂Often not requiredToluene, THF, DMF

For this compound, these reactions allow for the selective or sequential replacement of the chlorine atoms, enabling the synthesis of complex, differentially substituted picolinates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base. snnu.edu.cnalfa-chemistry.com

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst. numberanalytics.com The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium amide complex, which undergoes reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. alfa-chemistry.com

This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and milder conditions compared to classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often fail or require harsh conditions. wikipedia.orgatlanchimpharma.com For this compound, this reaction provides a direct route to 4-amino and 5-amino substituted picolinates, which are important building blocks in medicinal chemistry and materials science. numberanalytics.com

Table 3: Key Components for Buchwald-Hartwig Amination
ComponentExamplesFunction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of active Pd(0) catalyst
LigandBINAP, XPhos, SPhosStabilizes catalyst, facilitates oxidative addition and reductive elimination
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine in the catalytic cycle
AminePrimary amines, secondary amines, anilinesNitrogen source for the C-N bond

Rearrangement Reactions Involving Pyridine Esters

While direct substitutions and cross-coupling reactions are the most common transformations for this compound, rearrangement reactions involving the pyridine ester scaffold are also known, though they are often more specialized. These reactions can lead to significant skeletal reorganization.

One example of such a transformation is the di-π-ethane rearrangement, which can be facilitated by visible-light energy-transfer catalysis. chinesechemsoc.org This type of reaction can enable the construction of three-membered ring structures from pyridine precursors. chinesechemsoc.org Another class of reactions involves radiation-induced transformations. For instance, pyridinecarboxylic esters in acidic alcoholic solutions can undergo substitution on the pyridine ring by alkyl groups derived from the solvent, or in some cases, reduction of the ester to an alcohol. oup.com

However, classic intramolecular rearrangement reactions like the Baeyer-Villiger, Beckmann, or Bamberger rearrangements are generally not applicable directly to the pyridine ester system of this compound in their standard forms, as they require different starting functional groups (ketones, oximes, or N-phenylhydroxylamines, respectively). wiley-vch.de The reactivity of this compound is dominated by the chemistry of its ester group and the two reactive C-Cl bonds, making cross-coupling and nucleophilic substitution the most synthetically valuable pathways.

Role of Methyl 4,5 Dichloropicolinate in Advanced Organic Synthesis

Building Block for Agrochemical Active Ingredients (e.g., Herbicides)

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species. nih.gov The specific arrangement of substituents on the picolinate (B1231196) ring is crucial for herbicidal activity, and compounds like Methyl 4,5-dichloropicolinate serve as foundational scaffolds for developing new active ingredients.

This compound is a precursor to 4,5-dichloropicolinic acid and its various derivatives. The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted into a range of other derivatives, such as amides, different esters, or acid chlorides, expanding its utility in synthesis. Furthermore, the chlorine atoms on the pyridine (B92270) ring are reactive sites. They can be substituted by various nucleophiles (e.g., amines, thiols) to generate a library of new dichloropicolinic acid analogs with potentially altered biological activities. This chemical versatility is fundamental to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its desired properties, such as herbicidal potency or crop selectivity. nih.gov

The picolinate structure is central to a number of important commercial herbicides. While specific precursors vary, they belong to the same family of halogenated picolinates. For instance:

Aminopyralid was developed as a modification of picloram (B1677784). researchgate.net

Halauxifen-methyl (B1255740) (marketed as Arylex™ active) is a newer 6-aryl-picolinate herbicide. nih.govresearchgate.net Its development stemmed from research aimed at modifying the picloram structure to create herbicides with different activity spectrums and environmental profiles. researchgate.net The synthesis of halauxifen-methyl and related compounds often starts from highly substituted picolinate esters, demonstrating the modularity of this chemical class. nih.govresearchgate.net

Research continues to build upon these foundational structures, using picolinate scaffolds to create new potential herbicides with improved efficacy and safety profiles. nih.govnih.govmdpi.com

Table 1: Key Auxinic Herbicides and Related Picolinate Precursors
HerbicideChemical NameNote on Precursor TypeReference
Picloram4-amino-3,5,6-trichloropicolinic acidA trichlorinated picolinic acid, representing the foundational structure for this class. nih.gov
Aminopyralid4-amino-3,6-dichloropicolinic acidA dichlorinated analog developed from picloram research. researchgate.net
Halauxifen-methylMethyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateA 6-aryl-picolinate ester, synthesized from a highly substituted picolinate building block. nih.govresearchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. chim.it The reactivity of this compound makes it a useful starting point for constructing more complex heterocyclic systems. The two chlorine atoms can be selectively replaced or used as handles for ring-forming reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach new aryl or heteroaryl groups at the 4- and 5-positions, dramatically increasing molecular complexity. nih.gov Additionally, nucleophilic substitution reactions with bifunctional nucleophiles can lead to the formation of new fused ring systems, transforming the initial picolinate into a more elaborate heterocyclic scaffold. vulcanchem.com

Contributions to Research on Complex Molecule Assembly

The synthesis of complex molecules often relies on the availability of well-defined, functionalized building blocks. This compound serves as such a building block, enabling chemists to explore strategies for assembling intricate molecular architectures. The predictable reactivity of its functional groups allows for its incorporation into multi-step syntheses. lkouniv.ac.in For example, the distinct electronic environments of the C4 and C5 chlorine atoms could potentially allow for selective, stepwise reactions, providing precise control over the construction of a target molecule. This type of controlled, sequential functionalization is a key challenge and a major area of research in modern organic synthesis. The use of halogenated heterocyclic compounds like this compound contributes to the development of new synthetic methods and strategies for building complex structures from simpler, readily available starting materials. nih.gov

Methodologies for Chemical Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create large collections, or "libraries," of structurally diverse small molecules for high-throughput screening in drug and agrochemical discovery. cam.ac.uk The goal is to explore a wide area of "chemical space" to find novel compounds with desired biological activities. cam.ac.uk this compound is an ideal scaffold for DOS. Its multiple reaction sites allow for the introduction of a wide variety of substituents in a combinatorial fashion.

A typical library synthesis using this scaffold might involve:

  • A set of reactions targeting the C4-chloro position (e.g., Suzuki couplings with various boronic acids).
  • A second set of reactions targeting the C5-chloro position (e.g., nucleophilic substitution with different amines).
  • Modification of the methyl ester group.
  • By combining different reactants at each step, a large and diverse library of related but distinct compounds can be rapidly generated from a single starting scaffold. acs.orgacs.org This approach accelerates the discovery process by efficiently creating many "shots on goal" in the search for new active molecules. enamine.net

    Table 2: Potential Reactions for Library Synthesis from this compound
    Reactive SiteReaction TypePotential ReagentsOutcomeReference
    C4-Cl and C5-ClSuzuki-Miyaura CouplingAryl/heteroaryl boronic acidsIntroduction of diverse aromatic groups. nih.gov
    C4-Cl and C5-ClNucleophilic Aromatic SubstitutionAmines, thiols, alkoxidesIntroduction of a wide range of functional groups. vulcanchem.com
    Ester (COOCH₃)Hydrolysis followed by Amidation1. NaOH or HCl 2. Various amines with coupling agentsCreation of a library of amides. pressbooks.pub
    Ester (COOCH₃)ReductionReducing agents (e.g., LiAlH₄)Formation of the corresponding alcohol for further derivatization.

    Compound Index

    Spectroscopic and Chromatographic Characterization in Research Settings

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like methyl 4,5-dichloropicolinate. weebly.com It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

    1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

    One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental structural information. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxyl group.

    Two-dimensional (2D) NMR techniques provide more intricate details about the connectivity of atoms within the molecule. ipb.ptresearchgate.net

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. walisongo.ac.idyoutube.com In this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to assign their specific positions.

    HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcolumbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methyl protons would show a correlation to the methyl carbon, and the aromatic protons to their respective ring carbons.

    A hypothetical summary of expected NMR data is presented below.

    Technique Observed Protons Correlated Carbons Information Gained
    ¹H NMR Aromatic Protons, Methyl ProtonsProvides chemical shift and multiplicity of protons.
    ¹³C NMR Pyridine Ring Carbons, Carbonyl Carbon, Methyl CarbonProvides chemical shift of all carbon atoms.
    COSY Aromatic ProtonsAromatic ProtonsShows proton-proton coupling within the pyridine ring.
    HSQC Aromatic Protons, Methyl ProtonsDirectly attached Aromatic and Methyl CarbonsAssigns carbons directly bonded to protons. columbia.edu
    HMBC Aromatic Protons, Methyl ProtonsCarbonyl Carbon, Quaternary Carbons, other Ring CarbonsEstablishes long-range connectivity, confirming the overall structure. columbia.eduemerypharma.com

    Solid-State NMR Applications

    While solution-state NMR is more common for small molecules, solid-state NMR (ssNMR) can provide valuable information about the crystalline form and molecular arrangement of this compound in the solid phase. europeanpharmaceuticalreview.comnih.gov Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in solid samples, leading to higher resolution spectra. mdpi.compreprints.org ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures, and for analyzing the compound within a solid matrix. europeanpharmaceuticalreview.comnih.gov

    High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. miamioh.eduthermofisher.com For this compound (C₇H₅Cl₂NO₂), HRMS would confirm the mass of the molecular ion with high accuracy, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner upon ionization. This data can be used to confirm the presence of the dichlorinated pyridine ring and the methyl ester group.

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govcovalentmetrology.com

    FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, C-Cl stretching, and various vibrations associated with the aromatic pyridine ring. spectroscopyonline.com

    Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the pyridine ring and the C-Cl bonds. The combination of FT-IR and Raman spectra offers a more complete picture of the molecule's vibrational properties. covalentmetrology.com

    A summary of expected vibrational frequencies is provided in the table below.

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
    C=O (Ester)Stretching~1730FT-IR
    C-O (Ester)Stretching~1250-1300FT-IR
    C-ClStretching~600-800FT-IR, Raman
    Aromatic C=C/C=NStretching~1400-1600FT-IR, Raman
    C-H (Aromatic)Stretching~3000-3100FT-IR, Raman
    C-H (Methyl)Stretching~2850-2960FT-IR, Raman

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.orgmdpi.com This technique provides unambiguous proof of the compound's structure and stereochemistry.

    Chromatographic Method Development for Purification and Analytical Quantification

    Chromatographic techniques are essential for both the purification of this compound and for its quantitative analysis. njit.edunih.gov

    High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. biotech-asia.orgijper.org For this compound, a reversed-phase HPLC method would likely be developed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water). researchgate.net Method development would involve optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities or related compounds. lcms.cz

    Gas Chromatography (GC): Given its likely volatility, gas chromatography could also be employed for the analysis of this compound. njit.edu In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice of column and temperature programming are critical parameters for achieving effective separation. njit.edu

    High-Performance Liquid Chromatography (HPLC) Method Optimization

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyridine carboxylic acid esters. Method optimization is critical for achieving adequate separation of the target compound from starting materials, byproducts, and isomeric impurities.

    Detailed Research Findings

    While specific, published HPLC method optimization studies for this compound are not extensively available, the optimization process follows established principles in reversed-phase chromatography. The development of a robust HPLC method would involve the systematic evaluation of several key parameters. For related dichlorinated aromatic isomers, baseline separation is achievable by carefully tuning these conditions. rsc.org

    Key parameters for optimization include:

    Stationary Phase: C18 (octadecylsilane) columns are the most common choice for reversed-phase separation of nonpolar to moderately polar compounds like picolinate (B1231196) esters. pjoes.com For challenging isomeric separations, specialized phases such as those with pentafluorophenyl (PFP) or pyrenylethyl (PYE) functionalities can offer alternative selectivity based on dipole-dipole, π-π, and steric interactions. rsc.orgnacalai.com

    Mobile Phase Composition: A mixture of an aqueous buffer (e.g., formate (B1220265) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile or methanol) is used. pjoes.com The gradient elution, which involves changing the proportion of the organic solvent over time, is generally required to separate compounds with a range of polarities in a single run. pjoes.com The choice between acetonitrile and methanol can significantly impact selectivity due to their different protic and aprotic properties.

    pH of the Mobile Phase: For pyridine-containing compounds, the pH of the mobile phase is crucial as it affects the ionization state of the nitrogen atom in the pyridine ring. Maintaining a consistent pH with a buffer is essential for reproducible retention times.

    Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing peak shape and resolution. Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve efficiency. dikmatech.com

    Detection: Ultraviolet (UV) detection is standard for aromatic compounds. The optimal wavelength is chosen based on the compound's UV absorbance spectrum to maximize sensitivity.

    The following interactive table outlines a hypothetical, yet typical, set of starting parameters and optimization ranges for developing an HPLC method for this compound, based on methods for analogous compounds.

    ParameterTypical Starting ConditionOptimization RangeRationale/Notes
    ColumnC18, 250 mm x 4.6 mm, 5 µmC8, C18, PFP; 3-5 µm particle size; 150-250 mm lengthC18 provides good hydrophobic retention. PFP phases can enhance separation of positional isomers. rsc.org
    Mobile Phase A0.1% Formic Acid in Water0.05-0.1% Formic or Acetic AcidAcidification ensures the pyridine nitrogen is protonated, leading to sharper peaks.
    Mobile Phase BAcetonitrile (ACN)Acetonitrile or MethanolACN often provides better resolution for aromatic compounds compared to methanol.
    Gradient50% to 95% B over 20 minAdjust slope and initial/final %BA gradient is necessary to elute the compound and any impurities with varying polarities.
    Flow Rate1.0 mL/min0.8 - 1.5 mL/minAdjusted based on column diameter and particle size to optimize efficiency.
    Temperature30 °C25 - 40 °CHigher temperatures can reduce viscosity and improve peak shape but may affect column longevity. dikmatech.com
    DetectionUV at 254 nm220 - 280 nm (scan for maxima)Wavelength is selected based on the chromophore of the picolinate ring.
    Injection Volume10 µL5 - 20 µLKept low to prevent column overloading and peak distortion.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For intermediates like this compound, it serves as an excellent tool for confirming molecular weight and structure, as well as for detecting volatile impurities from the synthesis process.

    Detailed Research Findings

    Direct GC-MS analysis of methyl picolinate esters is feasible due to their sufficient volatility. The electron impact (EI) ionization mode in MS provides reproducible fragmentation patterns that act as a chemical fingerprint, allowing for structural elucidation and confirmation against spectral libraries. jchr.org

    A typical GC-MS method for this type of analysis would involve:

    Injection: A split/splitless injector is used, with splitless mode preferred for trace analysis and split mode for more concentrated samples to avoid overloading the column.

    Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly employed. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase.

    Oven Temperature Program: A temperature ramp is used to ensure the separation of compounds with different volatilities. The program typically starts at a low temperature to resolve highly volatile impurities, then ramps up to elute the main compound and any less volatile byproducts.

    Mass Spectrometry: The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion (M+) and characteristic fragment ions. For this compound (MW 206.03), the molecular ion peak would be expected at m/z 206. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) that confirms the presence of two chlorine atoms in the ion.

    The following data table shows typical parameters for a GC-MS analysis of a dichlorinated picolinate ester.

    ParameterTypical SettingPurpose
    GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmStandard non-polar column for general-purpose separation based on boiling point.
    Carrier GasHelium, constant flow at 1.0 mL/minInert gas to carry the sample through the column.
    Injector Temperature250 °CEnsures rapid volatilization of the sample.
    Oven ProgramStart at 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)Separates compounds based on volatility.
    MS Transfer Line Temp280 °CPrevents condensation of analytes between GC and MS.
    Ion Source Temp230 °CStandard temperature for electron impact ionization.
    Ionization ModeElectron Impact (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
    Scan Range50 - 400 m/zCovers the expected molecular ion and fragment masses.

    Preparative Chromatography Techniques

    When a high-purity sample of this compound is required for use as an analytical standard or for subsequent reaction steps, preparative chromatography is the method of choice for purification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material. lcms.cz

    Detailed Research Findings

    The process begins with the development of an optimized analytical HPLC method. This method is then scaled up for preparative purposes. lcms.cz The key is to maximize the loading capacity (the amount of sample that can be injected) without sacrificing the resolution between the target compound and its closest impurities. dikmatech.com

    The scale-up process involves several considerations:

    Method Development: An analytical method is first optimized to achieve the best possible separation (resolution) between the desired peak and adjacent impurities.

    Loading Study: The concentration and/or injection volume of the sample are systematically increased on the analytical column to determine the maximum load before resolution is lost. This is known as a loading study. waters.com

    Scale-Up Calculation: The flow rate and injection volume are increased proportionally to the cross-sectional area of the larger preparative column. Column length and packing material are kept the same to maintain selectivity. lcms.cz

    Fraction Collection: The eluent corresponding to the target peak is collected using an automated fraction collector, which can be triggered by UV absorbance, time, or a combination of both.

    Silica (B1680970) gel flash chromatography is another common preparative technique used for purifying reaction mixtures, particularly after synthesis. googleapis.com This method is simpler and less expensive than preparative HPLC but typically offers lower resolution. A solvent system (e.g., hexane/ethyl acetate) is chosen based on thin-layer chromatography (TLC) analysis to provide good separation, and the crude product is eluted through a column packed with silica gel. manufacturingchemist.com

    The following table compares key aspects of analytical and preparative HPLC for the purification of a compound like this compound.

    ParameterAnalytical HPLCPreparative HPLCReason for Difference
    Column ID2.1 - 4.6 mm20 - 50 mm (or larger)Larger diameter increases loading capacity. lcms.cz
    Particle Size<5 µm5 - 10 µmLarger particles reduce backpressure in larger columns, though at the cost of some efficiency. dikmatech.com
    Flow Rate0.5 - 1.5 mL/min20 - 100 mL/minFlow rate is scaled up to maintain linear velocity through the larger column. lcms.cz
    Sample LoadMicrograms (µg)Milligrams (mg) to Grams (g)The primary goal of preparative HPLC is to isolate larger quantities of pure substance. manufacturingchemist.com
    ObjectiveQuantification and IdentificationPurification and IsolationAnalytical aims for information; preparative aims for material collection. lcms.cz

    Mechanistic Investigations of Methyl 4,5 Dichloropicolinate Transformations

    Computational Chemistry and Density Functional Theory (DFT) Studies of Reactivity

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanistic details of organic reactions. For pyridine (B92270) derivatives like Methyl 4,5-dichloropicolinate, DFT calculations can offer predictions of reactivity, elucidate complex reaction pathways, and help in the interpretation of spectroscopic data.

    DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them. The analysis of the geometry and energy of these transition states provides a quantitative understanding of the reaction barriers and, consequently, the reaction kinetics.

    For transformations involving picolinate (B1231196) esters, such as nucleophilic substitution or cross-coupling reactions, DFT can be used to model the step-by-step process. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a Meisenheimer complex. The calculated activation energies for different possible pathways can predict the most likely mechanism.

    While specific DFT studies on the transition state analysis of this compound are not widely published, research on related picolinic acid derivatives provides valuable insights. For example, DFT calculations have been employed to investigate the transition states in the decarboxylation of picolinic acid, a process that can be relevant under certain reaction conditions. rsc.org These studies analyze the energetic favorability of different proposed transition states, helping to rule out or support potential mechanistic pathways. rsc.org Furthermore, computational analysis of related substituted picolinates has been used to identify key nucleophilic and electrophilic regions within the molecule, which is crucial for predicting sites of reaction. nih.gov In the context of cross-coupling reactions, DFT studies on dichloropyridines have shed light on the role of ligands in controlling reactivity and selectivity by analyzing the energetics of oxidative addition and other key steps in the catalytic cycle.

    A theoretical study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines highlighted that regioselectivity could be correlated with steric parameters, as determined through computational analysis. researchgate.net Such approaches could be applied to this compound to predict the relative reactivity of the two chlorine atoms.

    Table 1: Representative Applications of DFT in Mechanistic Elucidation of Picolinate Derivatives

    Studied System/ReactionComputational MethodKey Findings
    Decarboxylation of picolinic acidDFTIdentification of favorable transition states and reaction pathways. rsc.org
    Nucleophilic substitution of 2,6-dichloropyridinesDFTCorrelation of regioselectivity with calculated steric parameters. researchgate.net
    Cinnamic acid and nicotinic acid derivativesDFTIdentification of nucleophilic and electrophilic regions to predict interactions. nih.gov
    Aminolysis of phenyl picolinatesN/AProposed stabilized cyclic intermediate through intramolecular H-bonding. doi.org

    This table is illustrative and based on studies of related compounds.

    DFT is also a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net By calculating these properties for proposed intermediates and comparing them with experimental data, it is possible to identify transient species that are difficult to observe directly.

    The prediction of spectroscopic constants for molecules can be achieved with high accuracy using computational methods. mpg.de For instance, the vibrational frequencies of a molecule can be calculated and compared with experimental FT-IR and FT-Raman spectra. This comparison can aid in the assignment of vibrational modes and confirm the structure of the molecule. Machine learning techniques, trained on large datasets of computationally derived properties, are also emerging as a rapid and accurate method for predicting spectroscopic data. researchgate.netmtsu.edu

    Table 2: General Approaches for Predicting Spectroscopic Properties using Computational Methods

    Spectroscopic TechniqueComputational MethodInformation Obtained
    Nuclear Magnetic Resonance (NMR)DFT (GIAO method)Prediction of ¹H and ¹³C chemical shifts.
    Infrared (IR) SpectroscopyDFTCalculation of vibrational frequencies and intensities. researchgate.net
    UV-Visible SpectroscopyTime-Dependent DFT (TD-DFT)Prediction of electronic transitions and absorption maxima.
    Nuclear Quadrupole Resonance (NQR)DFTCalculation of quadrupole coupling constants for chlorine atoms.

    Kinetic Studies of Key Reactions and Rate Law Determination

    Kinetic studies are crucial for understanding reaction mechanisms by providing quantitative information about how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. msu.edu The experimentally determined rate law for a reaction provides strong evidence for the composition of the transition state of the rate-determining step. msu.edumasterorganicchemistry.com

    For a hypothetical nucleophilic substitution reaction on this compound with a nucleophile (Nu):

    This compound + Nu → Product

    The rate law would be of the form:

    Rate = k [this compound]^x [Nu]^y

    The exponents x and y (the orders of the reaction with respect to each reactant) are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

    Kinetic studies on the aminolysis of substituted phenyl picolinates have shown that these reactions typically follow second-order kinetics, first order in the picolinate and first order in the amine. doi.org This is consistent with a bimolecular mechanism. Such studies also reveal the influence of substituents on the reactivity. For example, electron-withdrawing groups on the picolinate ring generally increase the rate of nucleophilic attack. In the case of this compound, the two chlorine atoms are expected to significantly activate the pyridine ring towards nucleophilic attack.

    A kinetic study on the nucleophilic substitution reactions of Y-substituted-phenyl picolinates with cyclic secondary amines revealed that picolinates are significantly more reactive than the corresponding benzoates. doi.org The Brønsted-type plot for these reactions was linear, suggesting a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. doi.org

    Table 3: Hypothetical Rate Data for a Reaction of this compound

    Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
    10.100.102.0 x 10⁻⁵
    20.200.104.0 x 10⁻⁵
    30.100.204.0 x 10⁻⁵

    This table is for illustrative purposes to demonstrate the method of initial rates.

    Isotope Labeling Experiments for Mechanism Probing

    Isotope labeling is a powerful experimental technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or deuterium (B1214612) for hydrogen), it is possible to gain unambiguous evidence for bond-forming and bond-breaking steps. sci-hub.se

    For reactions involving this compound, several isotope labeling strategies could be employed to elucidate mechanisms:

    ¹⁵N Labeling of the Pyridine Ring: Synthesizing this compound with a ¹⁵N-labeled pyridine ring would be invaluable for studying reactions that involve the pyridine nitrogen. For example, in metal-catalyzed reactions, ¹⁵N labeling could help determine if the nitrogen atom coordinates to the metal center at any point in the catalytic cycle. Recent advances have provided innovative methods for the ¹⁵N-labeling of pyridines through nitrogen isotope exchange reactions, which could potentially be adapted for this purpose. researchgate.netnih.govnih.gov

    ¹³C Labeling of the Carbonyl Group or Methyl Ester: To study ester hydrolysis or transesterification reactions, labeling the carbonyl carbon or the methyl group with ¹³C would allow for the clear tracking of these groups using ¹³C NMR spectroscopy or mass spectrometry.

    Deuterium Labeling: The kinetic isotope effect (KIE) can be measured by comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog. A significant KIE is observed when a C-H bond is broken in the rate-determining step. While there are no C-H bonds directly on the chlorinated positions of the pyridine ring, deuterium labeling of other positions could still provide mechanistic insights into certain transformations. For example, methods for the deuteration of pyridine rings are well-documented and could be applied. beilstein-journals.org

    A recent study on the C3 selective hydroxylation of pyridines used isotope labeling to provide compelling evidence for an intramolecular oxygen atom migration mechanism. acs.org This demonstrates the power of isotope labeling in distinguishing between intermolecular and intramolecular pathways.

    Table 4: Potential Isotope Labeling Strategies for Mechanistic Studies of this compound

    Isotope LabelPosition of LabelMechanistic Question to Address
    ¹⁵NPyridine Ring NitrogenInvolvement of nitrogen in metal coordination during catalysis. researchgate.netnih.govnih.gov
    ¹³CCarbonyl CarbonMechanism of ester hydrolysis or amidation (e.g., addition-elimination).
    ¹³CMethyl Group of EsterMechanism of transesterification or demethylation.
    ²H (Deuterium)Aromatic or Methyl ProtonsProbing for kinetic isotope effects in reactions involving C-H bond cleavage. beilstein-journals.org

    Environmental Chemical Studies of Methyl 4,5 Dichloropicolinate

    Photodegradation Pathways and Kinetics in Environmental Matrices

    Photodegradation is a key process that influences the persistence of chemical compounds in the environment. For substances like Methyl 4,5-dichloropicolinate, this process can occur through direct absorption of sunlight or indirect mechanisms involving other light-absorbing molecules present in the environment.

    Research Findings: Detailed photodegradation studies specific to this compound are not extensively documented in publicly available literature. However, based on its structure as a chlorinated aromatic compound, several degradation pathways can be anticipated. Direct photolysis would likely involve the cleavage of the carbon-chlorine (C-Cl) bond, a common reaction for chlorinated aromatic compounds upon absorbing UV radiation. uc.pt

    Indirect photodegradation is also a significant pathway in natural waters, often mediated by dissolved organic matter (DOM). rsc.orgmdpi.com DOM can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and transform the compound. mdpi.com The kinetics of these reactions are typically studied to determine the compound's environmental half-life (t₁/₂) under various conditions. These kinetics often follow pseudo-first-order models. mdpi.com

    Potential photodegradation products could arise from dechlorination, hydroxylation of the aromatic ring, or transformation of the methyl ester group. The specific products and the rate of degradation would depend on the environmental matrix, such as the presence of sensitizers and the wavelength of light. uc.pt

    Table 1: Anticipated Factors Influencing Photodegradation Kinetics of this compound

    ParameterInfluence on PhotodegradationPotential Outcome
    Wavelength of Light Energy input for photochemical reactionsHigher energy (shorter wavelength) UV light generally leads to faster degradation.
    Dissolved Organic Matter (DOM) Acts as a photosensitizer, producing reactive oxygen speciesCan accelerate degradation via indirect photolysis, but can also inhibit it by light screening. rsc.orgmdpi.com
    pH of Water Affects the chemical form of the compound and intermediatesCan alter reaction rates and degradation pathways.
    Presence of Nitrates/Nitrites Can generate hydroxyl radicals upon irradiationMay enhance the rate of indirect photodegradation.

    Microbial Degradation and Biotransformation Pathways in Soil and Water Systems

    Microorganisms play a crucial role in the breakdown of organic compounds in soil and aquatic environments. mdpi.com The biotransformation of chlorinated aromatic compounds like this compound is a critical area of environmental research.

    Research Findings: Specific microbial degradation pathways for this compound are not well-established in the reviewed scientific literature. However, general principles of xenobiotic degradation by soil and water microbes suggest potential routes. cabidigitallibrary.org The degradation can occur under both aerobic and anaerobic conditions.

    Under aerobic conditions, microorganisms might initiate degradation by hydrolyzing the ester linkage to form 4,5-dichloropicolinic acid. Subsequent steps could involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is another common microbial strategy for detoxifying chlorinated compounds, particularly under anaerobic conditions. mdpi.com Studies on similarly structured compounds, such as 4,5-dichloroguaiacol, have shown that microbial consortia can achieve dechlorination, sometimes requiring a co-metabolite to support microbial activity. nih.gov

    The rate of microbial degradation is highly dependent on environmental conditions such as soil type, pH, temperature, oxygen availability, and the composition of the microbial community. mdpi.com

    Adsorption, Leaching, and Transport Behavior in Environmental Systems

    The mobility of a chemical in the environment, particularly in soil, is governed by its adsorption and leaching characteristics. These factors determine whether a compound will remain in the upper soil layers or be transported to lower depths, potentially reaching groundwater. mdpi.com

    Research Findings: Quantitative data on the adsorption and transport of this compound is limited. However, its behavior can be inferred from its chemical structure and the established principles of soil science. The adsorption of organic compounds to soil is primarily influenced by the soil's organic matter content, clay content, and pH. mdpi.comcapes.gov.br

    The mobility of pesticides is often assessed using the soil sorption coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water phase at equilibrium. This value is often normalized to the soil's organic carbon content to yield the organic carbon-water (B12546825) partition coefficient (Koc), allowing for comparison across different soil types. mdpi.com Compounds with low Koc values are generally more mobile and prone to leaching, while those with high Koc values are more strongly adsorbed and less mobile. scielo.br The pKa of the molecule is also critical; as a derivative of picolinic acid, its charge state and, consequently, its interaction with charged soil colloids will be pH-dependent. scielo.br

    Table 2: Illustrative Data from a Hypothetical Soil Adsorption Study for an Ionizable Herbicide

    Soil TypeOrganic Carbon (%)Clay (%)pHKd (L/kg)Koc (L/kg)Leaching Potential
    Sandy Loam 1.2156.5LowLow-ModerateHigh
    Silt Loam 2.5306.0ModerateModerateModerate
    Clay 3.0557.0HighHighLow

    Note: This table is for illustrative purposes to show the type of data generated in such studies and does not represent actual experimental data for this compound.

    Analytical Methodologies for Environmental Monitoring (Research Scale)

    Reliable analytical methods are essential for detecting and quantifying chemical compounds in environmental samples like water, soil, and sediment to study their fate and transport.

    Research Findings: For the analysis of chlorinated organic compounds such as this compound, the primary analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC). jelsciences.comnih.gov

    Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile compounds. For chlorinated compounds, an Electron Capture Detector (ECD) is often used due to its high sensitivity to halogenated molecules. nih.gov For more definitive identification and quantification, GC coupled with a Mass Spectrometer (GC-MS) is the preferred method. cdc.govmdpi.com

    High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for analyzing a wide range of pesticide residues in complex matrices. lcms.czresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the target compound and its potential metabolites. nih.gov

    Sample preparation is a critical step and typically involves an extraction followed by a cleanup procedure. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water samples, and methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and other solid samples. nih.govresearchgate.net

    Table 3: Typical Analytical Methods for Monitoring Chlorinated Aromatic Compounds

    TechniqueDetectorTypical Sample PreparationCommon Use
    GC-ECD Electron Capture DetectorLiquid-liquid extraction, Solid-phase extractionSensitive screening and quantification of chlorinated compounds. nih.gov
    GC-MS Mass SpectrometerQuEChERS, Soxhlet extractionConfirmatory analysis and identification of unknown compounds. cdc.govcdc.gov
    HPLC-MS/MS Tandem Mass SpectrometerQuEChERS, Solid-phase extractionHigh-throughput, sensitive, and selective quantification of parent compounds and metabolites. lcms.cznih.gov

    Emerging Research Directions and Future Challenges in Halogenated Picolinate Chemistry

    Development of Novel and More Efficient Catalytic Systems for Synthesis

    A significant frontier in halogenated picolinate (B1231196) chemistry is the development of advanced catalytic systems to improve the efficiency, selectivity, and environmental profile of synthetic routes. Traditional methods for the synthesis and functionalization of pyridine (B92270) derivatives can be harsh and may generate substantial waste. Consequently, there is a strong impetus to discover and implement more sophisticated catalysts.

    Recent research has highlighted the potential of various catalytic methods, including the use of both homogeneous and heterogeneous catalysts. For instance, nanocatalysts are being explored for the multi-component synthesis of pyridine derivatives, offering high efficiency and the potential for catalyst recycling. bcrcp.ac.inresearchgate.net Transition metal catalysis, particularly with palladium and rhodium, continues to be a major focus for creating new carbon-carbon and carbon-heteroatom bonds on the pyridine ring. mdpi.commit.edunih.gov These methods are crucial for the selective functionalization of dichloropyridines, allowing for the introduction of a wide range of substituents. nih.gov

    Furthermore, the development of air-stable and reusable catalysts is a key objective. For example, imidazolium (B1220033) salts have been used as ligands for palladium catalysts in Suzuki coupling reactions to produce bipyridine derivatives with high turnover numbers. mdpi.com The use of heterogeneous catalysts, such as palladium on chitosan (B1678972) or other supports, also offers the advantage of easier separation and recycling, contributing to more sustainable processes. mdpi.com

    Table 1: Examples of Catalytic Systems in Pyridine Derivative Synthesis

    Catalyst Type Reaction Advantages
    Nanocatalysts Multi-component synthesis of pyridines High efficiency, recyclability. bcrcp.ac.inresearchgate.net
    Palladium with SPhos ligand Suzuki-Miyaura coupling High yields for a broad range of substrates. mit.edu
    Rhodium complexes C-H bond functionalization Enables direct and selective bond formation. nih.gov
    Palladium on chitosan Hydrogenation and coupling reactions Air-stable, reusable, and environmentally friendly. mdpi.com

    Integration into Flow Chemistry and Automated Synthesis Platforms

    The integration of halogenated picolinate synthesis into flow chemistry and automated platforms represents a paradigm shift in how these molecules are produced, moving from traditional batch processes to continuous and more controlled methods. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. ineosopen.orgmagtech.com.cnresearchgate.netnih.gov

    For the synthesis of agrochemicals, including halogenated pyridines, flow chemistry can enable the use of reaction conditions that are challenging to manage in large-scale batch reactors, such as high temperatures and pressures. ineosopen.org This technology also facilitates multi-step syntheses by allowing for the direct coupling of reaction steps without the need for isolating and purifying intermediates. researchgate.net The use of microfluidic reactors, in particular, allows for precise control over reaction parameters, leading to higher yields and selectivities. ineosopen.orgmagtech.com.cnresearchgate.netnih.gov

    Automated synthesis platforms, often coupled with high-throughput screening, are accelerating the discovery of new picolinate-based agrochemicals. stanford.edursc.orgresearchgate.net These systems can rapidly generate large libraries of compounds by systematically varying substituents on the picolinate scaffold. stanford.edursc.orgresearchgate.net This allows for a more comprehensive exploration of the chemical space around a lead compound, significantly speeding up the structure-activity relationship (SAR) studies that are crucial for optimizing herbicidal activity. nih.gov

    Table 2: Advantages of Flow Chemistry and Automated Synthesis

    Technology Key Advantages Relevance to Halogenated Picolinates
    Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability, precise control. ineosopen.orgmagtech.com.cnresearchgate.netnih.gov Enables use of challenging reaction conditions and multi-step synthesis. researchgate.net
    Automated Synthesis High-throughput generation of compound libraries, accelerated SAR studies. stanford.edursc.orgresearchgate.net Rapid discovery and optimization of novel picolinate-based herbicides. nih.gov

    | Microfluidic Reactors | Precise control over reaction parameters, higher yields and selectivities. ineosopen.orgmagtech.com.cnresearchgate.netnih.gov | Efficient synthesis of halogenated pyridines with minimal reagent use. ineosopen.org |

    Exploration of New Chemical Space through Functionalization and Derivatization

    A primary driver of research in halogenated picolinate chemistry is the exploration of new chemical space through the functionalization and derivatization of the pyridine ring. The goal is to discover novel compounds with improved herbicidal activity, a broader weed control spectrum, and enhanced crop selectivity. nih.govnih.gov The chlorine atoms in Methyl 4,5-dichloropicolinate serve as versatile handles for introducing a wide array of functional groups, making it an excellent starting point for creating diverse molecular architectures.

    One of the most powerful strategies for this is direct C-H functionalization, which allows for the selective modification of carbon-hydrogen bonds on the pyridine ring without the need for pre-functionalized starting materials. nih.gov This approach is highly atom-economical and can be used to introduce new substituents at various positions, leading to novel picolinate derivatives.

    Researchers are actively designing and synthesizing new series of picolinic acid derivatives by replacing the chlorine atoms with other groups, such as aryl-substituted pyrazoles. nih.govnih.gov These modifications are often inspired by the structures of existing successful herbicides and aim to create molecules that can overcome weed resistance. nih.gov The herbicidal activity of these new compounds is then rigorously tested, and structure-activity relationship (SAR) studies are conducted to guide the design of the next generation of molecules. nih.govnih.govresearchgate.netmdpi.comnih.govmdpi.com

    Addressing Sustainability in the Production and Application of Related Compounds

    Sustainability is a growing concern in the chemical industry, and the production of halogenated picolinates is no exception. Researchers are actively seeking to develop more environmentally friendly and sustainable methods for the synthesis and application of these compounds. This includes the use of greener solvents, the development of catalytic processes that minimize waste, and the exploration of renewable feedstocks. rsc.orgresearchgate.netchemistryjournals.netacs.org

    One promising approach is the use of biocatalysis, which employs enzymes or whole microbial cells to carry out chemical transformations. rsc.orgresearchgate.netchemistryjournals.netacs.orgsemanticscholar.org Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts. rsc.orgchemistryjournals.netacs.org For example, recombinant microbial whole cells have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, providing a more sustainable alternative to traditional multi-step organic synthesis. rsc.org

    Life cycle assessment (LCA) is also becoming an important tool for evaluating the environmental impact of pesticide production, from the sourcing of raw materials to the final application of the product. nih.govethz.chdtu.dkresearchgate.netsigmaaldrich.com By analyzing the entire life cycle, researchers can identify areas where the process can be made more sustainable, such as by reducing energy consumption or minimizing the use of hazardous reagents. nih.govethz.chresearchgate.netsigmaaldrich.com

    Interdisciplinary Research at the Interface of Organic Chemistry and Agrochemistry

    The development of new and improved halogenated picolinate-based agrochemicals is a highly interdisciplinary endeavor that relies on the close collaboration between organic chemists and agrochemists. Organic chemists are focused on developing new synthetic methods and creating novel molecular structures, while agrochemists are responsible for evaluating the biological activity of these compounds and understanding their mode of action. eagri.orgslideshare.netresearchgate.netresearchgate.netnih.gov

    A key area of this interdisciplinary research is the investigation of the synergistic and antagonistic effects of picolinate herbicides when used in combination with other agrochemicals. eagri.orgslideshare.netresearchgate.netresearchgate.netnih.gov Understanding these interactions is crucial for developing effective and sustainable weed management strategies. eagri.orgslideshare.netresearchgate.netresearchgate.net For example, the efficacy of a picolinate herbicide could be enhanced when used with another agrochemical that has a different mode of action, potentially allowing for lower application rates and reducing the risk of weed resistance. eagri.org

    Computational chemistry is also playing an increasingly important role in this interdisciplinary research. Molecular modeling and docking studies can be used to predict how a picolinate-based herbicide will interact with its target protein in a weed, providing valuable insights for the design of more potent and selective molecules. This computational approach can help to rationalize observed structure-activity relationships and guide the synthesis of new compounds with improved properties.

    Table 3: Compound Names Mentioned

    Compound Name
    This compound
    2,6-bis(hydroxymethyl)pyridine
    2,6-lutidine
    2,4-D
    Picloram (B1677784)
    Atrazine
    Alachlor
    Chlorpropham
    EPTC
    Dicamba
    Simazine
    Glyphosate
    Monuron
    Diuron
    Phorate
    Trifluralin
    Propanil
    Clopyralid
    Halauxifen-methyl (B1255740)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.